

Part 1: Executive Summary & Identification

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Compound of Interest

Compound Name: 4-chloro-N-phenylbutanamide

CAS No.: 7578-45-2

Cat. No.: B3038122

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4-Chloro-N-phenylbutanamide (CAS 7578-45-2) is a critical electrophilic building block in medicinal chemistry, serving as a "dual-function" intermediate. It possesses two distinct reactive centers: a stable amide linkage (providing structural rigidity and hydrogen-bonding capability) and a terminal alkyl chloride (serving as a leaving group for nucleophilic substitution or cyclization).

This compound is primarily utilized as a precursor for N-phenylpyrrolidin-2-one scaffolds (a core substructure in "racetam" nootropic and anticonvulsant drugs) and as a linker in the synthesis of Histone Deacetylase (HDAC) inhibitors, where the butyl chain acts as a spacer between the "cap" group (the phenyl ring) and the zinc-binding group.

Chemical Identity	Details
CAS Number	7578-45-2
IUPAC Name	4-Chloro-N-phenylbutanamide
Synonyms	4-Chlorobutyranilide; N-Phenyl-4-chlorobutyramide
Molecular Formula	C ₁₀ H ₁₂ ClNO
Molecular Weight	197.66 g/mol
SMILES	ClCCCC(=O)Nc1ccccc1

Part 2: Chemical Synthesis & Reaction Mechanism

The synthesis of **4-chloro-N-phenylbutanamide** is a classic Nucleophilic Acyl Substitution followed by elimination. The protocol below prioritizes high purity and yield by controlling the exotherm and neutralizing the HCl byproduct.

Core Synthesis Protocol

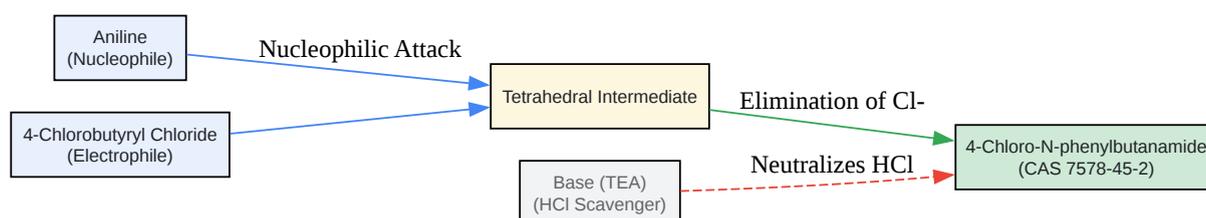
Reagents: Aniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Triethylamine (TEA) or Pyridine (1.2 eq), Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

- Preparation: Charge a flame-dried 3-neck round-bottom flask with Aniline (e.g., 10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).
- Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to suppress side reactions (such as double acylation).
- Acylation: Add 4-Chlorobutyryl chloride (11 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent the cyclization of the acyl chloride to a lactone or premature polymerization.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).
- Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO₃ and brine.
- Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from raw materials to the target amide, highlighting the nucleophilic attack and the subsequent elimination of HCl.



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Figure 1: Synthetic pathway for **4-chloro-N-phenylbutanamide** via Schotten-Baumann conditions.

Part 3: Physicochemical Characterization

Trustworthy identification requires correlating physical data with structural features. The chlorine atom at the gamma-position is a distinctive NMR handle.

Property	Value / Observation	Technical Note
Physical State	Solid (Crystalline powder)	Typically white to off-white.
Solubility	Soluble in DCM, DMSO, Methanol.	Insoluble in water due to the lipophilic phenyl ring and alkyl chain.
H NMR (DMSO-)	9.9 (s, 1H, NH), 7.6-7.0 (m, 5H, Ar-H), 3.7 (t, 2H, -Cl), 2.4 (t, 2H, -CO), 2.0 (m, 2H, -central).	The triplet at ~3.7 ppm confirms the integrity of the terminal alkyl chloride.
Reactivity	Electrophilic at C-4 (Alkyl Chloride).	Susceptible to intramolecular cyclization under basic conditions.

Part 4: Pharmaceutical Applications

The utility of CAS 7578-45-2 lies in its ability to undergo controlled transformation. It is not just an end-product but a "pivot point" in drug synthesis.

Synthesis of N-Phenylpyrrolidin-2-one (Lactamization)

This is the most common application. Under strong basic conditions (e.g., NaH in THF or KOtBu), the amide nitrogen is deprotonated and attacks the terminal carbon, displacing the chloride to form a 5-membered lactam ring.

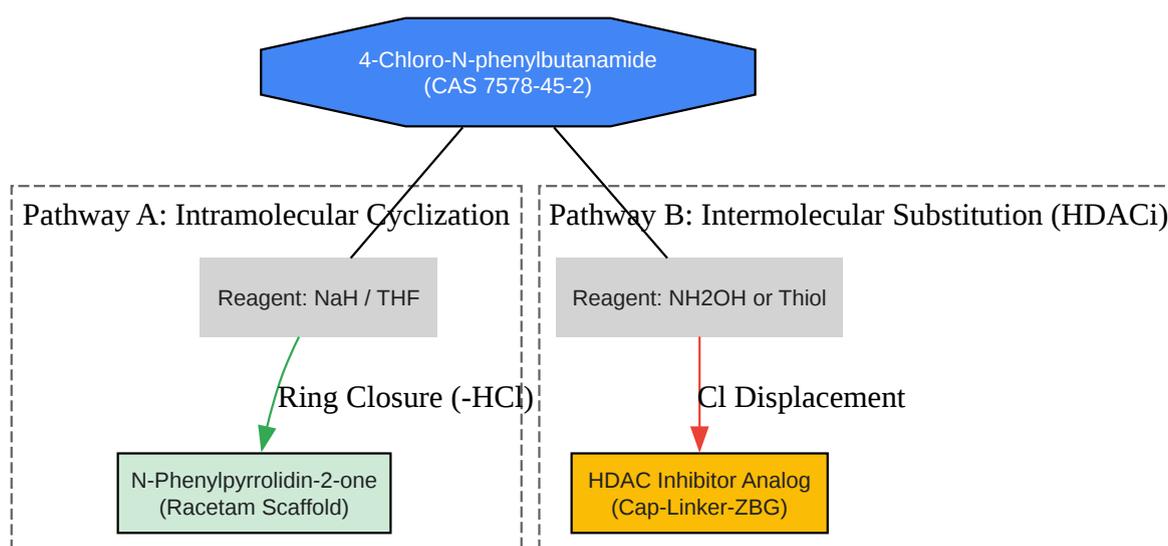
- **Relevance:** This scaffold is analogous to Piracetam and Levetiracetam (antiepileptics), where the N-substituent modulates blood-brain barrier penetration.

HDAC Inhibitor "Linker" Design

In the design of Histone Deacetylase (HDAC) inhibitors, the molecule serves as the "Cap-Linker" motif.

- Mechanism: The phenyl ring acts as the "Cap" (interacting with the rim of the HDAC active site). The butyl chain acts as the "Linker" (spanning the hydrophobic tunnel).
- Derivatization: The terminal chloride is displaced by a Zinc Binding Group (ZBG) precursor, such as hydroxylamine (to form hydroxamic acid) or a thiol, to create the final active drug (analogous to Vorinostat structures).

Application Workflow Diagram



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Figure 2: Divergent synthetic applications: Cyclization to lactams vs. Derivatization for enzyme inhibitors.

Part 5: Safety & Handling (E-E-A-T)

As a chloro-alkylating agent, this compound presents specific hazards that must be managed in a research environment.

- Alkylating Potential: The terminal alkyl chloride is a potential alkylating agent. While less reactive than iodides, it can react with biological nucleophiles (DNA/Proteins). Handle inside a fume hood.

- **Skin/Eye Contact:** The compound is an irritant. Standard PPE (Nitrile gloves, safety goggles) is mandatory.
- **Stability:** Stable at room temperature if kept dry. Hydrolysis may occur in the presence of moisture and heat, releasing HCl and 4-hydroxy-N-phenylbutanamide.

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